3-(4-Bromophenyl)-2-chloroquinoline
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Overview
Description
3-(4-Bromophenyl)-2-chloroquinoline is a useful research compound. Its molecular formula is C15H9BrClN and its molecular weight is 318.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
3-(4-Bromophenyl)-2-chloroquinoline and its derivatives are primarily utilized in chemical synthesis. The compound is used in the Pd/C-catalyzed Suzuki-Miyaura coupling of haloquinolines, acting as a precursor for various arylpyridines and arylquinolines. The effectiveness of phosphine ligands, like PPh3 and 2-(dicyclohexylphosphino)biphenyl, in these coupling reactions, particularly with bromoquinolines and chloroquinolines, highlights the compound's importance in facilitating complex chemical transformations (Tagata & Nishida, 2003).
Antimalarial Activity
Derivatives of this compound, specifically those connected to 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one, have been synthesized and characterized for antimalarial activity. These compounds exhibit varying degrees of susceptibility against the Plasmodium falciparum parasite, with certain derivatives showing marginally superior antimalarial activity compared to others (Kumawat et al., 2016).
Optoelectronic and Charge Transport Properties
In the realm of materials science, derivatives of this compound have been explored for their optoelectronic properties. Studies involving density functional theory (DFT) and time-dependent DFT have analyzed the structural, electronic, optical, and charge transport properties of these compounds. Insights from quantum chemical parameters, molecular electrostatic potentials, and reorganization energies suggest that these compounds might demonstrate significant efficacy as multifunctional materials in various technological applications (Irfan et al., 2020).
Antimicrobial and Antioxidant Activities
Some novel derivatives of this compound have shown promising results as antimicrobial and antioxidant agents. The compounds' structure-activity relationship has been studied, with particular emphasis on their interactions with DNA and potential as anti-diabetic agents. These findings highlight the compound's relevance in the development of new pharmaceuticals and therapeutic agents (Ansari & Khan, 2017), (Murugavel et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and its inhibition can lead to oxidative stress . Topo IB is an enzyme that alters the topological states of DNA during transcription, and its inhibition can lead to DNA damage .
Biochemical Pathways
Compounds with similar structures have been found to affect the production of reactive oxygen species (ros) and lipid peroxides . Overexpression of ROS and lipid peroxides can lead to oxidative stress, which negatively affects different cellular components .
Result of Action
Similar compounds have been found to cause oxidative stress and dna damage, as mentioned above .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-chloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTQNXSNEIWRCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526961 |
Source
|
Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-82-4 |
Source
|
Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85274-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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